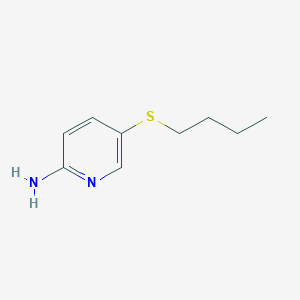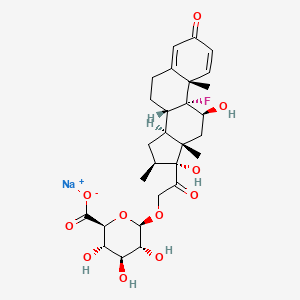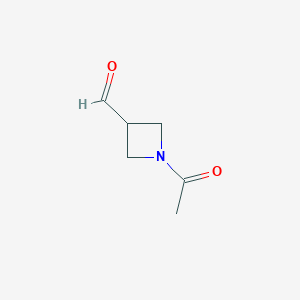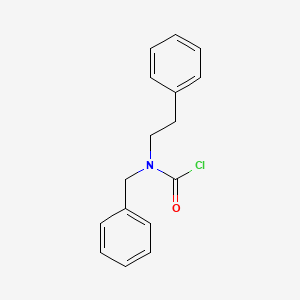
7-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a chemical compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a tetrahydro-naphthyridine ring system with a methyl group at the 7th position and two hydrochloride groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride can be achieved through several methods. One common approach involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . Other synthetic strategies include cyclization reactions, nucleophilic substitution, and acid/base or metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound typically involves multistep synthesis processes. These processes may include cyclization reactions, microwave-assisted reactions, and cross-coupling reactions. The choice of method depends on the desired yield, purity, and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the naphthyridine ring system, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include arylboronic acids, oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include monoarylated and diarylated naphthyridines, reduced derivatives, and substituted naphthyridine compounds.
Scientific Research Applications
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, some analogues of this compound, such as Genz-644282, inhibit cancer cell growth by targeting specific receptors and pathways involved in cell proliferation and survival . Other analogues, like BAY-94-8862, act as nonsteroidal antagonists of the mineralocorticoid receptor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride include:
- 5,6,7,8-tetrahydro-1,6-naphthyridine
- 1-naphthalenamine, 5,6,7,8-tetrahydro-
- Methyl 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate dihydrochloride .
Uniqueness
What sets 7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride apart from similar compounds is its specific substitution pattern and the presence of two hydrochloride groups.
Properties
Molecular Formula |
C9H14Cl2N2 |
|---|---|
Molecular Weight |
221.12 g/mol |
IUPAC Name |
7-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride |
InChI |
InChI=1S/C9H12N2.2ClH/c1-7-5-9-8(6-11-7)3-2-4-10-9;;/h2-4,7,11H,5-6H2,1H3;2*1H |
InChI Key |
YNKFBYSQSPOJHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(CN1)C=CC=N2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6,13-Bis[2-(pyridin-2-yl)ethyl]-6,13-diazatetracyclo[6.6.2.0^{4,16}.0^{11,15}]hexadeca-1,3,8(16),9,11(15)-pentaene-5,7,12,14-tetrone](/img/structure/B13451776.png)
![2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanol](/img/structure/B13451781.png)
![2-Azatricyclo[7.3.1.0,5,13]trideca-5,7,9(13)-triene](/img/structure/B13451790.png)
![5-methoxy-1H-benzo[d]imidazole-2-sulfinic acid](/img/structure/B13451794.png)


![3-(Propan-2-yl)bicyclo[1.1.1]pentan-1-ol](/img/structure/B13451807.png)


![Ethyl2-[(4-chloro-1,3-thiazol-2-yl)amino]acetate](/img/structure/B13451818.png)



